2-Fluoro-3-formyl-6-methoxybenzoic acid
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Overview
Description
2-Fluoro-3-formyl-6-methoxybenzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, a formyl group, and a methoxy group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-formyl-6-methoxybenzoic acid typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-formyl-6-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group under specific conditions.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields 2-Fluoro-3-carboxy-6-methoxybenzoic acid, while reduction produces 2-Fluoro-3-hydroxymethyl-6-methoxybenzoic acid .
Scientific Research Applications
2-Fluoro-3-formyl-6-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-6-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-methoxybenzoic acid
- 3-Fluoro-2-methoxybenzoic acid
- 2-Fluoro-6-formylbenzoic acid
Uniqueness
2-Fluoro-3-formyl-6-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C9H7FO4 |
---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-fluoro-3-formyl-6-methoxybenzoic acid |
InChI |
InChI=1S/C9H7FO4/c1-14-6-3-2-5(4-11)8(10)7(6)9(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
LXTJDGYZEWEDHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)F)C(=O)O |
Origin of Product |
United States |
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